molecular formula C21H20N4O2 B12213176 N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12213176
M. Wt: 360.4 g/mol
InChI Key: YZFZPQTWNSPDMB-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel synthetic compound designed for research applications, particularly in neuroscience and drug discovery. This molecule features a hybrid structure combining a 1H-indol-3-ylethylamine moiety linked to a 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine carboxamide group. The indole-ethylamine component is a significant pharmacophore found in endogenous neurotransmitters and bioactive compounds, known for its ability to interact with various neurological targets . The tetrahydropyridazine-oxo scaffold is a dihydropyridazine derivative of interest in medicinal chemistry for its potential biological activities. Researchers can utilize this compound as a chemical standard or reference material in analytical studies, or as a lead structure in the design of novel therapeutic agents. Its structural framework suggests potential for investigating interactions with central nervous system targets, given the known biological relevance of its constituent parts. The compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c26-20-11-10-19(24-25(20)16-6-2-1-3-7-16)21(27)22-13-12-15-14-23-18-9-5-4-8-17(15)18/h1-9,14,23H,10-13H2,(H,22,27)

InChI Key

YZFZPQTWNSPDMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The tetrahydropyridazine ring is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

  • Substrate : Ethyl 3-phenyl-2-butenoate reacts with hydrazine hydrate in ethanol under reflux to form 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate.

  • Conditions : 12-hour reflux in ethanol (yield: 68–72%).

Mechanism :

  • Hydrazine attack on the α,β-unsaturated ester’s β-carbon.

  • Intramolecular cyclization to form the six-membered ring.

  • Tautomerization to stabilize the keto-enol equilibrium.

Carboxylic Acid Activation

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 80°C, 4 h), followed by acidification with HCl to precipitate the free acid. Subsequent activation via acyl chloride formation (thionyl chloride, 0°C to reflux) enables amide coupling.

Preparation of 2-(1H-Indol-3-yl)ethylamine

N-Alkylation of Indole

Indole undergoes N-alkylation with 2-bromoethylamine hydrobromide under Ullmann-type conditions:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : K₂CO₃

  • Solvent : DMF, 110°C, 24 h

  • Yield : 58–63%.

Side Reactions :

  • Over-alkylation at C3 of indole is suppressed by using bulky ligands.

Reductive Amination

An alternative route involves reductive amination of indole-3-acetaldehyde:

  • Substrate : Indole-3-acetaldehyde + ammonium acetate

  • Reducing Agent : NaBH₃CN

  • Solvent : MeOH, 0°C to RT, 12 h

  • Yield : 71%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The activated tetrahydropyridazine-3-carbonyl chloride reacts with 2-(1H-indol-3-yl)ethylamine:

  • Reagents : EDCl (1.2 eq), HOBt (1.5 eq)

  • Solvent : Dichloromethane, 0°C to RT, 8 h

  • Yield : 65–70%.

Optimization Note :

  • Excess HOBt minimizes racemization and enhances coupling efficiency.

Mixed Anhydride Method

For acid-sensitive intermediates, mixed anhydrides are formed using isobutyl chloroformate:

  • Base : N-Methylmorpholine

  • Solvent : THF, −15°C, 2 h

  • Yield : 60%.

One-Pot Multi-Component Approaches

Recent advances utilize tandem reactions to streamline synthesis:

Example Protocol :

  • Knoevenagel Condensation : 3-Cyanoacetyl indole + benzaldehyde → α,β-unsaturated nitrile.

  • Hydrazine Cyclization : In situ cyclization with hydrazine hydrate forms the tetrahydropyridazine core.

  • In Situ Amidation : Direct coupling with 2-(1H-indol-3-yl)ethylamine using DCC.

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux, 24 h

  • Yield: 55%.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ : Eluent = Hexane:EtOAc (3:1 → 1:1)

  • Reverse-Phase HPLC : C18 column, MeCN:H₂O (0.1% TFA), gradient elution.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.68–7.12 (m, 9H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS : m/z calcd. for C₂₇H₂₄N₄O₂ [M+H]⁺: 436.1895; found: 436.1898.

Challenges and Optimization Strategies

Regioselectivity in Indole Alkylation

  • Issue : Competing C3 vs. N1 alkylation.

  • Solution : Use Cu(I)/phenanthroline catalysts to favor N-alkylation.

Tetrahydropyridazine Ring Stability

  • Issue : Ring oxidation during prolonged storage.

  • Mitigation : Store under N₂ at −20°C with desiccant.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitationReference
Multi-Step Coupling445High purity (>98%)Lengthy purification
One-Pot Tandem355Reduced solvent useModerate regioselectivity
Reductive Amination350Avoids acyl chlorideLow thermal stability

Industrial-Scale Considerations

  • Catalyst Recycling : CuI from Ullmann reactions is recovered via aqueous extraction (85% recovery).

  • Solvent Selection : Ethanol and water are prioritized for green chemistry compliance.

Emerging Methodologies

Flow Chemistry Applications

  • Microreactor systems reduce reaction times (e.g., amide coupling in 2 h vs. 8 h batch).

Enzymatic Amidation

  • Lipase-catalyzed coupling in non-aqueous media achieves 60% yield with minimal by-products .

Chemical Reactions Analysis

Reactivity at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution and hydrolysis under specific conditions:

Reaction TypeConditionsProductKey Observations
Hydrolysis 6 M HCl, reflux (4–6 h)6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acidSelective cleavage of the amide bond without affecting the indole or pyridazine rings.
Aminolysis Ethylenediamine, DMF, 80°CN-[2-(1H-indol-3-yl)ethyl]-N'-(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbonyl)ethane-1,2-diamineForms bis-amide derivatives with potential for further functionalization.

Indole Moiety Reactivity

The indole subunit participates in electrophilic substitutions and cycloadditions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the indole C5 position, enhancing electronic delocalization .

  • Sulfonation : SO₃/Pyridine generates sulfonic acid derivatives, improving water solubility .

Cycloaddition

Reacts with acetylenedicarboxylates in dichloromethane to form pyrrolo[1,2-a]indole hybrids via [2+2] cycloaddition .

Tetrahydropyridazine Ring Transformations

The partially saturated pyridazine ring shows unique reactivity:

Reaction TypeConditionsProductNotes
Oxidation KMnO₄, H₂O/acetone, 25°C1-Phenyl-6-oxo-1,4-dihydropyridazine-3-carboxamideRing dehydrogenation occurs selectively at the N4–C5 bond.
Ring-Opening HBr (48%), refluxPhenylhydrazine derivativesAcidic cleavage yields hydrazine intermediates for downstream coupling.

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles:

Knoevenagel Condensation

With aromatic aldehydes and malononitrile under InCl₃ catalysis, it forms 3-(pyranyl)indole derivatives (yields: 74–93%) .

Michael Addition-Cyclization

Reacts with cyclohexanone and ammonium acetate to yield indole-fused pyridines (e.g., 2-amino-6-(indol-3-yl)-4-arylpyridines) .

Catalytic Modifications

Pd-mediated cross-couplings enable structural diversification:

ReactionCatalystProductApplication
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl-indole hybridsEnhances π-stacking interactions for receptor binding .
Buchwald–Hartwig Amination Pd₂(dba)₃/XPhosN-alkylated derivativesImproves pharmacokinetic properties.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

  • C–N Bond Cleavage : Generates indole-3-acetaldehyde and pyridazine fragments.

  • Dimerization : Forms head-to-tail dimers via radical intermediates.

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = most reactive)Preferred Reactions
Carboxamide2Hydrolysis, aminolysis
Indole1Electrophilic substitution, cycloaddition
Tetrahydropyridazine3Oxidation, ring-opening

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of an indole moiety and a tetrahydropyridazine ring. Its molecular formula is C20H22N4O2C_{20}H_{22}N_{4}O_{2}, with a molecular weight of approximately 350.42 g/mol. The structural configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that this compound effectively targets specific cancer cell lines, revealing a promising avenue for cancer therapy development .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further research in neuropharmacology . Structure-activity relationship studies suggest that modifications to the indole structure may enhance its efficacy in protecting neuronal cells .

Antimicrobial Properties

In addition to its anticancer and neuroprotective roles, this compound has demonstrated antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . Such properties highlight its potential as a lead compound for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionModulates neurotransmitter systems; reduces oxidative stress
AntimicrobialInhibits bacterial growth; disrupts cell membranes

Case Study: Neuroprotection in Parkinson's Disease

A study focused on the compound's effects in models of Parkinson's disease showed significant improvement in motor function and reduction in neurodegeneration markers when administered to animal models. The findings suggest that this compound could be developed into a therapeutic agent for managing Parkinson's disease symptoms .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with serotonin receptors, while the tetrahydropyridazine ring may interact with other protein targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications. These variations influence physicochemical properties, bioavailability, and biological activity.

N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

  • Structural Differences : The indole-ethyl substituent in the target compound is replaced with a 2-methoxy-5-methylphenyl group.
  • Reduced steric bulk at the substitution site may improve binding to planar active sites (e.g., ATP pockets in kinases).
  • Data: No explicit pharmacological data are available, but the phenyl substitution pattern aligns with compounds targeting inflammatory pathways .

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS 1374524-26-1)

  • Structural Differences :
    • The phenyl group at position 1 is replaced with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety.
    • The indole substituent is modified with a 4-methyl group.
  • The 4-methylindole may reduce oxidative metabolism at the indole ring, prolonging half-life.

Key Comparative Analysis

Structural and Functional Trade-offs

  • Indole vs. Phenyl Substituents :

    • Indole derivatives (target compound and CAS 1374524-26-1) may exhibit stronger interactions with serotoninergic or dopaminergic receptors due to the indole scaffold’s resemblance to tryptamine .
    • Simple phenyl substituents (e.g., compound) prioritize lipophilicity, favoring passive membrane diffusion.
  • Sulfone vs. Carbonyl Groups :

    • Sulfone-containing analogs (CAS 1374524-26-1) offer enhanced solubility but may reduce blood-brain barrier penetration compared to the target compound’s carboxamide group.

Pharmacokinetic Predictions

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a tetrahydropyridazine ring, an indole moiety, and a carboxamide functional group. This article discusses its biological activities, including anti-inflammatory and anticancer properties, supported by recent research findings.

Molecular Characteristics

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.4 g/mol
  • Structural Features : The compound features a tetrahydropyridazine core that is linked to an indole structure and a carboxamide group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown the ability to inhibit specific enzymes involved in inflammatory pathways. This activity is crucial in treating conditions characterized by excessive inflammation.
  • Anticancer Activity : Studies suggest that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways. Its interaction with proteins involved in cancer progression makes it a candidate for further pharmacological studies aimed at drug development.

The biological activity of this compound is primarily attributed to its ability to bind to target proteins or enzymes, inhibiting their activity. Molecular docking studies indicate that the indole moiety plays a critical role in these interactions by fitting into hydrophobic pockets within target proteins. This binding can lead to downstream effects that modulate cellular processes such as proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyltetrahydropyridazine with structurally similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyltetrahydropyridazineIndole moiety + Tetrahydropyridazine ringAnti-inflammatory, anticancerSpecific enzyme inhibition
5-Fluoroindole derivativesFluorinated indole derivativesAntimicrobialFluorine enhances lipophilicity
2-Aminoquinazoline derivativesQuinazoline core + amino groupsAnticancerDiverse mechanisms of action
Indole-based kinase inhibitorsIndole + various substituentsKinase inhibitionTarget specificity varies

The distinct combination of structural features in N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyltetrahydropyridazine allows it to interact uniquely with biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyltetrahydropyridazine:

  • In Vitro Studies : Laboratory tests on cancer cell lines demonstrated that the compound effectively reduces cell viability and induces apoptosis at specific concentrations.
  • Enzyme Inhibition Assays : The compound has been tested against various enzymes implicated in cancer and inflammatory diseases. Results indicated significant inhibition at nanomolar concentrations.
  • Molecular Docking Studies : These studies provided insights into the binding affinity of the compound to target proteins, revealing its potential as a lead compound for drug development.

Q & A

Q. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide?

The synthesis typically involves coupling indole derivatives with pyridazine intermediates. For example, hydrazine-based coupling agents (e.g., carbodiimides) are used to form the carboxamide linkage. A related method involves condensing 3-(2-aminoethyl)indole with activated pyridazine-3-carboxylic acid derivatives under reflux in anhydrous solvents like DMF or THF . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR confirm the indole, phenyl, and pyridazine moieties (e.g., indole NH protons at δ ~10-12 ppm, pyridazine carbonyl at ~165-170 ppm) .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and pyridazine C=O (~1700 cm1^{-1}) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What solubility and stability challenges are associated with this compound?

The compound’s poor aqueous solubility (due to aromatic and hydrophobic groups) often necessitates DMSO or ethanol as solvents. Stability studies under varying pH and temperature are critical; for example, amide bonds may hydrolyze under strongly acidic/basic conditions. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2-4 hours) while improving yields by 15-20% compared to conventional heating .
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in indole functionalization steps .
  • Solvent optimization : Anhydrous DMF with molecular sieves minimizes side reactions like hydrolysis .

Q. How do substituents on the indole or pyridazine rings influence pharmacological activity?

  • Indole modifications : Electron-withdrawing groups (e.g., -CF3_3) at the 5-position enhance binding to serotonin receptors, as seen in structurally related carboxamides .
  • Pyridazine substitutions : Methyl groups at the 6-position improve metabolic stability by reducing CYP450-mediated oxidation .
  • Phenyl group variations : Para-substituted halides (e.g., -Cl) increase lipophilicity and blood-brain barrier penetration in neuroactive analogs .

Q. What strategies resolve contradictions in reported biological activity data?

  • Batch variability analysis : Compare LC-MS purity (>95%) across studies; impurities >2% can skew IC50_{50} values .
  • Receptor binding assays : Use standardized protocols (e.g., radioligand displacement assays with HEK293 cells) to minimize inter-lab variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-95 in target enzymes) to validate experimental results .

Q. How is the compound’s stereochemistry addressed in enantioselective synthesis?

  • Chiral auxiliaries : (S)-BINOL-derived catalysts induce enantiomeric excess (>90%) in pyridazine ring formation .
  • Dynamic kinetic resolution : Racemic mixtures are resolved using lipases (e.g., CAL-B) in biphasic solvent systems .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs Percepta) to confirm structural assignments .
  • Advanced analytics : High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures accurate molecular weight confirmation .

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